5-chloro-N-(5-iodopyridin-2-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide
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Overview
Description
5-chloro-N-(5-iodopyridin-2-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide: is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a chloro group, an iodopyridinyl group, a methylsulfanyl group, and a carboxamide group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(5-iodopyridin-2-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate aldehydes or ketones with guanidine derivatives under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination of the pyrimidine ring can be achieved using reagents such as thionyl chloride or phosphorus oxychloride.
Attachment of the Iodopyridinyl Group: The iodopyridinyl group can be introduced via a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using a suitable iodopyridine derivative and a palladium catalyst.
Addition of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through nucleophilic substitution reactions using methylthiolating agents.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the corresponding carboxylic acid derivative with an amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can participate in nucleophilic substitution reactions with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for coupling reactions.
Solvents: Common organic solvents such as dichloromethane, ethanol, and dimethyl sulfoxide.
Major Products Formed
Sulfoxides and Sulfones: From oxidation of the methylsulfanyl group.
Amines: From reduction of the carboxamide group.
Substituted Derivatives: From nucleophilic substitution of the chloro group.
Scientific Research Applications
5-chloro-N-(5-iodopyridin-2-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Studies: Used in studies to understand its effects on cellular processes and pathways.
Chemical Biology: Employed as a tool compound to probe biological mechanisms.
Industrial Applications: Potential use in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 5-chloro-N-(5-iodopyridin-2-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Active Sites: Inhibiting or modulating the activity of enzymes.
Receptor Interaction: Acting as an agonist or antagonist at receptor sites.
Pathway Modulation: Influencing signaling pathways involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-(5-bromopyridin-2-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide
- 5-chloro-N-(5-fluoropyridin-2-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide
- 5-chloro-N-(5-chloropyridin-2-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide
Uniqueness
- Iodine Substitution : The presence of the iodopyridinyl group distinguishes it from other halogen-substituted analogs, potentially leading to unique biological activities and reactivity.
- Chemical Properties : The combination of chloro, iodopyridinyl, methylsulfanyl, and carboxamide groups imparts distinct chemical properties that may influence its solubility, stability, and interaction with biological targets.
Properties
Molecular Formula |
C11H8ClIN4OS |
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Molecular Weight |
406.63 g/mol |
IUPAC Name |
5-chloro-N-(5-iodopyridin-2-yl)-2-methylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C11H8ClIN4OS/c1-19-11-15-5-7(12)9(17-11)10(18)16-8-3-2-6(13)4-14-8/h2-5H,1H3,(H,14,16,18) |
InChI Key |
VOGCWUXKYDFGFV-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)NC2=NC=C(C=C2)I)Cl |
Origin of Product |
United States |
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